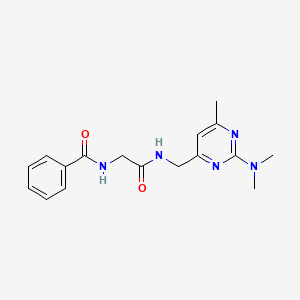

N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide

Description

This compound features a benzamide core linked via an oxoethyl spacer to a pyrimidine ring substituted with a dimethylamino group at position 2 and a methyl group at position 6. Though specific biological data for this compound is absent in the provided evidence, its structural features align with derivatives studied for antimicrobial, antioxidant, and kinase inhibitory activities .

Properties

IUPAC Name |

N-[2-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methylamino]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-12-9-14(21-17(20-12)22(2)3)10-18-15(23)11-19-16(24)13-7-5-4-6-8-13/h4-9H,10-11H2,1-3H3,(H,18,23)(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLYZJLBOUBBFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C)CNC(=O)CNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide typically begins with the preparation of intermediates such as 2-(dimethylamino)-6-methylpyrimidin-4-ylamine. The process involves:

Reaction of pyrimidine derivatives: : The dimethylaminopyrimidine derivative can be synthesized by reacting 2-chloro-6-methylpyrimidine with dimethylamine under controlled conditions.

Formation of benzamide: : The next step involves acylation of an appropriate benzoyl chloride with an amino acid ester to form the benzamide intermediate.

Coupling reaction: : Finally, a coupling reaction between the pyrimidine derivative and the benzamide intermediate, often facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), forms N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide.

Industrial Production Methods: Industrial synthesis may leverage continuous flow reactors and optimized reaction conditions to scale up the production. Automated synthesis platforms can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions: N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions including:

Oxidation: : Using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to modify specific functional groups.

Reduction: : Through reducing agents like sodium borohydride (NaBH₄), potentially to reduce ketone or other reducible groups.

Substitution: : Both nucleophilic and electrophilic substitution reactions, particularly involving the aromatic benzamide ring.

Common Reagents and Conditions: Typical reagents include DCC for coupling reactions, dimethylamine for amination steps, and various oxidizing and reducing agents. Conditions often involve controlled temperatures, inert atmospheres (like nitrogen), and use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products: The specific products depend on the type of reaction undertaken. For instance, oxidation might yield N-oxide derivatives, while reduction might result in alcohol or amine-containing products.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate in the synthesis of other complex molecules, owing to its multi-functional structure.

Biology and Medicine: In biology and medicine, N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide is investigated for its potential pharmacological properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in treating diseases involving pyrimidine pathways.

Industry: Industrial applications include its use as a precursor for advanced materials, catalysts, and specialized coatings, benefiting from its unique chemical reactivity.

Mechanism of Action

N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide exerts its effects through molecular interactions with specific biological targets. Its action mechanism often involves:

Binding to enzymes or receptors: : Altering their activity or function.

Modulating signaling pathways: : Especially those related to the pyrimidine metabolism.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Detailed Analysis

Structural Modifications and Implications

- Pyrimidine Substituents: The target compound’s 2-dimethylamino group contrasts with the 2-amino group in Compound 4 , which may reduce basicity and alter receptor binding. Compared to diethylamino in 923216-86-8 , dimethylamino likely offers improved metabolic stability due to reduced lipophilicity.

Benzamide Modifications :

- Unlike BMS-354825’s thiazole-carboxamide core , the target compound’s benzamide-pyrimidine scaffold may prioritize different kinase targets (e.g., Abl vs. Src).

- Sulfonamide derivatives like 923216-86-8 introduce sulfonic acid groups, enhancing solubility but possibly reducing blood-brain barrier penetration compared to the target compound.

Pharmacokinetic Considerations

- Molecular Weight :

- Most analogs (e.g., Compounds 4–6) have molecular weights >500 Da, approaching the upper limit for oral bioavailability. The target compound likely falls in this range, necessitating formulation optimization.

Biological Activity

N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide, also known by its CAS Number 1797224-53-3, is a compound that has garnered attention for its potential biological activities, particularly in the context of diabetes and cellular protection mechanisms. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide is C17H22N4O2, with a molecular weight of 327.4 g/mol. The compound features a pyrimidine ring substituted with a dimethylamino group, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N4O2 |

| Molecular Weight | 327.4 g/mol |

| CAS Number | 1797224-53-3 |

Research indicates that compounds similar to N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide may exert their effects through several mechanisms:

- Cellular Protection Against ER Stress : Studies have shown that certain analogs can protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. This is particularly relevant in the context of diabetes, where ER stress contributes to β-cell dysfunction and death .

- Inhibition of Apoptotic Pathways : The compound may modulate apoptotic pathways by interacting with specific receptors or enzymes, leading to reduced cell death under stress conditions.

- Improved Solubility and Bioavailability : Structural modifications have been shown to enhance the solubility and bioavailability of related compounds, which is crucial for their therapeutic efficacy .

Case Study: β-cell Protective Activity

A significant study focused on the β-cell protective activity of related compounds demonstrated that a novel scaffold derived from N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide exhibited maximal protective activity at concentrations as low as 0.1 µM . This suggests that the compound could be a potent candidate for diabetes treatment.

Structure-Activity Relationship (SAR)

The SAR studies indicated that modifications to the amino acid side chains significantly influenced the biological activity. For instance, compounds with glycine-like substitutions showed enhanced potency compared to their triazole counterparts .

Comparative Table of Related Compounds

The following table summarizes the biological activities and properties of related compounds:

| Compound Name | EC50 (µM) | Maximal Activity (%) | Solubility |

|---|---|---|---|

| N-(2-(Benzylamino)-2-oxoethyl)benzamide (WO5m) | 0.1 | 100 | Improved |

| N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide | TBD | TBD | TBD |

| 1,2,3-Triazole derivative | 5–10 | Moderate | Poor |

Future Directions

Further research is needed to fully elucidate the mechanisms by which N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide exerts its biological effects. Potential future studies may include:

- In Vivo Studies : To evaluate the therapeutic potential in animal models of diabetes.

- Mechanistic Studies : To identify specific molecular targets and pathways involved in its protective effects.

- Formulation Development : To enhance solubility and bioavailability for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.